molecular formula C17H14ClN3O2S B2604034 N-(3-chloro-4-methylphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872704-72-8

N-(3-chloro-4-methylphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2604034
CAS No.: 872704-72-8
M. Wt: 359.83
InChI Key: XPKDVTVNUDMWRH-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a synthetically designed small molecule that incorporates a pyridazine core linked to a chloromethylaniline fragment via a thioacetamide bridge. Its molecular architecture features a furan ring, a pyridazine heterocycle, and a sulfanyl-acetamide linker, making it a compelling candidate for exploration in medicinal chemistry and drug discovery research. This structural motif is found in compounds investigated for modulating biological targets, such as orphan nuclear receptors . The presence of the furan and pyridazine heterocycles suggests potential for diverse electronic interactions and hydrogen bonding, which are critical for binding to enzymatic pockets or cellular receptors . The specific combination of a 3-chloro-4-methylphenyl group and a furyl-pyridazine system is reminiscent of scaffolds studied in high-throughput screening assays, including those targeting nuclear receptor pathways . Researchers can utilize this chemical as a key intermediate or a building block for synthesizing more complex derivatives, or as a probe for studying structure-activity relationships (SAR) in phenotypic screens . It is strictly for research applications in laboratory settings. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S/c1-11-4-5-12(9-13(11)18)19-16(22)10-24-17-7-6-14(20-21-17)15-3-2-8-23-15/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKDVTVNUDMWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazinyl Sulfanyl Intermediate: This step involves the reaction of 6-(furan-2-yl)pyridazine with a suitable thiol reagent under controlled conditions to form the pyridazinyl sulfanyl intermediate.

    Acylation Reaction: The intermediate is then subjected to an acylation reaction with 3-chloro-4-methylphenyl acetic acid or its derivatives in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Scaling Up Reactions: Using larger reaction vessels and optimizing reaction times and temperatures.

    Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate receptor activity to exert biological effects.

    Affect Cellular Processes: Influence cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfanyl-Acetamide Backbones

The sulfanyl-acetamide scaffold is common in medicinal chemistry. Key analogs include:

Oxadiazole Derivatives ()

Compounds 8t , 8u , 8v , and 8w feature a 1,3,4-oxadiazole ring instead of pyridazine, with substituents like indol-3-ylmethyl and varied phenyl groups. These compounds exhibit:

  • Molecular weights : 379–428 g/mol.
  • Biological activities : Inhibition of lipoxygenase (LOX), α-glucosidase, and butyrylcholinesterase (BChE), with IC₅₀ values in the micromolar range .
  • SAR trends : Electron-withdrawing groups (e.g., nitro in 8v ) enhance LOX inhibition, while bulky substituents (e.g., ethoxy in 8u ) reduce activity .
Triazole Derivatives ()

Triazole-sulfanyl acetamides, such as 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide, demonstrate:

  • Anti-exudative activity : At 10 mg/kg, these compounds show efficacy comparable to diclofenac (8 mg/kg) in rat models .
  • Synthetic routes : Alkylation of α-chloroacetamides with triazole-thiols under basic conditions .
Pyridazine Derivatives ()

The closest structural analog, 2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide, shares the pyridazine core but substitutes furan with 4-methylphenyl and uses an oxolan-2-ylmethyl group on the acetamide. No bioactivity data are reported, but its synthesis likely mirrors methods for sulfur-linked heterocycles .

Substituent Effects on Bioactivity

  • Chloro and methyl groups : The 3-chloro-4-methylphenyl group in the target compound may enhance lipophilicity and membrane permeability, similar to chloro-substituted analogs in and .
  • Furan vs. other heterocycles : Furan’s electron-rich nature could improve binding to enzymes (e.g., LOX or BChE), as seen in triazole-furan hybrids .

Crystallographic and Physicochemical Properties

  • Crystal packing : Pyrimidine-sulfanyl acetamides () exhibit intermolecular hydrogen bonding (e.g., C–H⋯O interactions), stabilizing their lattice structures .
  • Melting points : Analogs like 8t (brown amorphous solid) and 8v (light brown powder) melt between 174–176°C, suggesting moderate thermal stability for the target compound .

Research Implications and Gaps

  • Synthetic optimization: Lessons from triazole and oxadiazole analogs indicate that electron-withdrawing groups (e.g., –NO₂) or polar substituents could enhance potency .
  • Structural studies: X-ray crystallography (using SHELXL ) would clarify bond geometries and non-covalent interactions critical for drug design .

Biological Activity

N-(3-chloro-4-methylphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of this compound is C22H19ClN4O2SC_{22}H_{19}ClN_{4}O_{2}S with a molecular weight of 438.9 g/mol. Its structure includes a chloro-substituted aromatic ring, a furan moiety, and a pyridazine ring linked through a sulfanyl group.

Computed Properties

PropertyValue
Molecular Weight438.9 g/mol
XLogP3-AA4.6
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count6

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the pyridazine and furan rings may enhance the compound's ability to interact with microbial targets, potentially leading to effective treatments against bacterial and fungal infections.

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or receptors involved in microbial metabolism or proliferation. For instance, compounds containing furan and pyridazine moieties have been shown to modulate G protein-coupled receptors (GPCRs), which play crucial roles in various signaling pathways.

Case Studies

  • Antibacterial Effects : A study demonstrated that derivatives of pyridazine exhibited potent antibacterial activity against Gram-positive bacteria. The mechanism was linked to interference with bacterial cell wall synthesis.
  • Antifungal Activity : Another investigation focused on similar compounds showing efficacy against Candida species, suggesting that the sulfanyl group might enhance membrane permeability, allowing for increased antifungal action.
  • Cytotoxicity : In vitro studies revealed that certain derivatives led to apoptosis in cancer cell lines, indicating potential antitumor activity. The mechanism involved the induction of oxidative stress and disruption of mitochondrial function.

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